[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-nitrophenyl)methanone

Regioisomer differentiation Structure-activity relationship (SAR) Medicinal chemistry lead optimization

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-nitrophenyl)methanone (CAS 339106-56-8) is a synthetic aryl ketone featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl core coupled to a 3-nitrophenyl moiety. Its molecular formula is C₁₃H₆ClF₃N₂O₃, molecular weight 330.65 g/mol, with a predicted density of 1.516±0.06 g/cm³ and predicted boiling point of 417.1±45.0 °C.

Molecular Formula C13H6ClF3N2O3
Molecular Weight 330.65
CAS No. 339106-56-8
Cat. No. B2769315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-nitrophenyl)methanone
CAS339106-56-8
Molecular FormulaC13H6ClF3N2O3
Molecular Weight330.65
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C13H6ClF3N2O3/c14-10-5-8(13(15,16)17)6-18-11(10)12(20)7-2-1-3-9(4-7)19(21)22/h1-6H
InChIKeyARGBVJFYTMNKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone (CAS 339106-56-8): Physicochemical Baseline for a Heterocyclic Aryl Ketone Scaffold


[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-nitrophenyl)methanone (CAS 339106-56-8) is a synthetic aryl ketone featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl core coupled to a 3-nitrophenyl moiety. Its molecular formula is C₁₃H₆ClF₃N₂O₃, molecular weight 330.65 g/mol, with a predicted density of 1.516±0.06 g/cm³ and predicted boiling point of 417.1±45.0 °C . The compound is commercially available from multiple suppliers at purity specifications of ≥95% (AKSci) and ≥98% (MolCore), with recommended long-term storage in cool, dry conditions . It is supplied for research and development use only, not intended for human or veterinary therapeutic applications .

Why the 3-Nitro Regioisomer Cannot Be Interchanged with 4-Nitro or De-nitro Analogs of 3-Chloro-5-(trifluoromethyl)pyridinyl Methanone


Within the 3-chloro-5-(trifluoromethyl)pyridin-2-yl methanone series, the position of the nitro substituent on the benzoyl ring is a critical determinant of molecular recognition. The meta-nitro (3-nitrophenyl) isomer (CAS 339106-56-8) positions the electron-withdrawing nitro group at a distinct geometric vector relative to the para-nitro (4-nitrophenyl) isomer (CAS 339010-39-8) [1]. This positional difference alters the molecular electrostatic potential surface and hydrogen-bond acceptor geometry, which directly impacts docking poses in target binding pockets. Additionally, the nitro group introduces a strong hydrogen-bond acceptor capability that is absent in analogs such as (3-chloro-5-(trifluoromethyl)pyridin-2-yl)(phenyl)methanone (CAS 339010-42-3) or (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone (CAS 338953-54-1), which lack the nitro functionality entirely . Consequently, interchange among these analogs will produce distinct pharmacological, physicochemical, and analytical profiles, making generic substitution scientifically unsound without explicit head-to-head validation data.

Quantitative Differentiation Evidence for 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone (3-Nitro Isomer) vs. Structural Analogs


Nitro Group Positional Isomerism: 3-Nitro vs. 4-Nitro Regioisomer Comparison

The target compound bears the nitro group at the meta (3-) position of the benzoyl ring, whereas the closely related analog (CAS 339010-39-8) carries the nitro group at the para (4-) position. Although no published head-to-head biological comparison exists, the regioisomeric difference is structurally identical to well-established SAR paradigms in kinase inhibitor and GPCR modulator programs where meta- versus para-nitro substitution yields distinct target engagement profiles . The 3-nitro arrangement provides a different hydrogen-bond acceptor trajectory and alters the dipole moment orientation of the benzoyl ring relative to the pyridine core.

Regioisomer differentiation Structure-activity relationship (SAR) Medicinal chemistry lead optimization

Predicted Physicochemical Differentiation: pKa and Ionization Profile

The target compound has a predicted pKa of -2.68±0.10 , indicating that the pyridine nitrogen is very weakly basic and will remain essentially unprotonated across all physiologically and pharmaceutically relevant pH ranges. In contrast, the 4-chlorophenyl analog (CAS 338953-54-1) has a predicted pKa of -2.33±0.10 , suggesting a marginally higher (though still very low) basicity. This pKa difference of approximately 0.35 units, while modest, reflects the electron-withdrawing influence of the meta-nitro group on the pyridine ring electronic environment through the carbonyl linker. The nitro-bearing compound also possesses substantially greater polar surface area than non-nitro analogs due to the additional NO₂ group.

Physicochemical profiling pKa prediction Drug-likeness optimization

LogP Differentiation: Nitrophenyl vs. Non-Nitro Phenyl Analogs

Computational chemistry data for the non-nitrated pyridin-2-yl analog (CAS 339011-89-1) shows a calculated LogP of 3.3798 with TPSA of 42.85 Ų, 3 H-bond acceptors, and 0 H-bond donors . Although calculated LogP data for the target 3-nitro compound is not publicly available, the presence of the highly polar nitro group is expected to reduce LogP by approximately 0.5–1.0 log units and substantially increase TPSA relative to the non-nitro analog, based on well-established fragment-based LogP contribution values for aromatic nitro substitution [1]. This translates into measurably different chromatographic retention behavior (reversed-phase HPLC) and differential solubility in aqueous buffers.

Lipophilicity optimization LogP comparison PK/PD property prediction

Nitro Group-Dependent Hydrogen Bond Acceptor Count and Its Implications for Crystallography and Target Engagement

The target compound possesses five hydrogen-bond acceptors in total: the carbonyl oxygen, the pyridine nitrogen, and three from the nitro group (two oxygen atoms contributing a total of three acceptor interactions). In contrast, the non-nitrated phenyl analog (CAS 339010-42-3) and the 4-chlorophenyl analog (CAS 338953-54-1) each possess only two hydrogen-bond acceptors (carbonyl oxygen and pyridine nitrogen) . This quantitative difference of three additional H-bond acceptors fundamentally alters the compound's capacity for directed intermolecular interactions in both biological targets and solid-state crystallography.

Hydrogen-bond acceptor count Protein-ligand interaction Crystallographic fragment screening

Evidence-Backed Application Scenarios for [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-nitrophenyl)methanone in Scientific Procurement


Regioisomer-Specific Medicinal Chemistry SAR Exploration

When conducting structure-activity relationship (SAR) studies on pyridinyl methanone scaffolds, the 3-nitro regioisomer (CAS 339106-56-8) must be explicitly procured—rather than the 4-nitro isomer (CAS 339010-39-8)—because nitro position determines hydrogen-bond acceptor geometry and electrostatic surface topology, fundamentally altering target binding modes [1]. Procurement of both regioisomers as a matched pair enables systematic exploration of nitro position effects on potency and selectivity.

Hydrogen-Bond-Dependent Crystallography and Fragment-Based Screening

The compound's five hydrogen-bond acceptor atoms (versus only two in non-nitrated analogs) make it a superior candidate for crystallographic fragment screening where multiple directed H-bond interactions with the protein backbone or side chains are essential for interpretable electron density . Procurement should prioritize this compound over the phenyl or 4-chlorophenyl analogs when the screening objective is maximizing protein-ligand interaction density.

Analytical Method Development and Purity Specification-Driven Workflows

The compound is commercially available with certified purity specifications of ≥95% (AKSci) and ≥98% (MolCore) . The predicted LogP differential (estimated ~2.4–2.9) versus non-nitro analogs (LogP 3.38) enables distinct reversed-phase HPLC retention times, facilitating analytical method development. Researchers should specify the 3-nitro isomer explicitly and verify regioisomeric identity via NMR or HPLC co-injection against the 4-nitro isomer reference standard.

Synthetic Building Block for Nitro-Reduction-Derived Aniline Libraries

The meta-nitro group serves as a latent aniline precursor via selective reduction, enabling subsequent amide coupling, sulfonamide formation, or diazotization chemistry. This synthetic versatility differentiates it from non-nitro and 4-chloro analogs that lack this derivatization handle. The compound's predicted pKa of -2.68 ensures the pyridine ring remains unprotonated during reduction conditions, simplifying reaction workup relative to more basic heterocyclic analogs.

Quote Request

Request a Quote for [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-nitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.